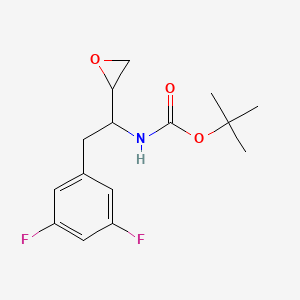
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: is a synthetic organic compound that features a tert-butyl group, a difluorophenyl group, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps:
-
Formation of the Oxirane Ring: : The oxirane ring can be introduced through the epoxidation of an appropriate alkene precursor. Common reagents for this transformation include peracids such as m-chloroperbenzoic acid (m-CPBA).
-
Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a difluorobenzene derivative and a suitable nucleophile under basic conditions.
-
Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: The difluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Phenyl Derivatives: Formed from the reduction of the difluorophenyl group.
Substituted Carbamates: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and oxirane groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the difluorophenyl group can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition or modulation of enzyme activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(3,5-dichlorophenyl)-1-(oxiran-2-yl)ethylcarbamate
- tert-Butyl 2-(3,5-dibromophenyl)-1-(oxiran-2-yl)ethylcarbamate
- tert-Butyl 2-(3,5-dimethylphenyl)-1-(oxiran-2-yl)ethylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is unique due to the presence of the difluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with molecular targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19F2NO3 |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,5-difluorophenyl)-1-(oxiran-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19) |
InChI Key |
NKGKCDXMOMAORK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














